3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 656824-61-2
VCID: VC16819659
InChI: InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2
SMILES:
Molecular Formula: C31H34O
Molecular Weight: 422.6 g/mol

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-

CAS No.: 656824-61-2

Cat. No.: VC16819659

Molecular Formula: C31H34O

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- - 656824-61-2

Specification

CAS No. 656824-61-2
Molecular Formula C31H34O
Molecular Weight 422.6 g/mol
IUPAC Name 2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one
Standard InChI InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2
Standard InChI Key BVKVTCNZPGJAFO-UHFFFAOYSA-N
Canonical SMILES C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one, reflects its intricate structure. Key features include:

  • A butenone (C=O\text{C=O}) core at position 1.

  • Phenyl groups at positions 1, 2, and 3.

  • A cyclohexylmethyl group branching from the second carbon.

The stereochemistry is undefined in current literature, suggesting potential for stereoisomerism, though no studies have confirmed this.

Table 1: Key Identifiers of 3-Buten-1-one, 2-(Cyclohexylmethyl)-1-Phenyl-2,3-Bis(Phenylmethyl)-

PropertyValue
CAS No.656824-61-2
Molecular FormulaC31H34O\text{C}_{31}\text{H}_{34}\text{O}
Molecular Weight422.6 g/mol
SMILESC=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChI KeyBVKVTCNZPGJAFO-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectra (e.g., NMR, IR) are unavailable, computational predictions using tools like Gaussian or Schrödinger Suite could infer key properties:

  • 1H^{1}\text{H}-NMR: Expected signals include vinyl protons (δ\delta 5.0–6.0 ppm), aromatic protons (δ\delta 7.0–7.5 ppm), and cyclohexyl methylene protons (δ\delta 1.0–2.5 ppm).

  • LogP: Estimated at 6.2–7.0 due to extensive hydrophobic substituents, suggesting low aqueous solubility.

Synthesis and Manufacturing Approaches

Challenges in Synthesis:

  • Steric Hindrance: Bulky substituents impede reaction kinetics.

  • Regioselectivity: Competing reactions at multiple reactive sites.

  • Purification: Difficulty isolating the product from complex mixtures.

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior remains unstudied, but its high molecular weight and aromaticity suggest a melting point above 150°C and decomposition temperatures exceeding 300°C.

Solubility and Reactivity

  • Solubility: Likely soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water.

  • Reactivity: The α,β-unsaturated ketone moiety may undergo:

    • Diels-Alder Reactions: With dienes to form six-membered rings.

    • Nucleophilic Additions: At the carbonyl or β-carbon positions.

Challenges in Research and Development

Lack of Standardized Data

Absence of the following hinders progress:

  • Crystallographic Data: Unknown solid-state conformation.

  • Toxicological Profiles: Safety data for handling and storage.

Scalability Issues

Multi-step syntheses with low yields (e.g., 31% in analogous reactions ) complicate large-scale production.

Future Directions and Concluding Remarks

Prioritized Research Areas

  • Synthetic Optimization: Develop catalytic, asymmetric methods to improve efficiency.

  • Computational Modeling: Predict reactivity and selectivity using DFT calculations.

  • Biological Screening: Test against cancer cell lines or microbial targets.

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